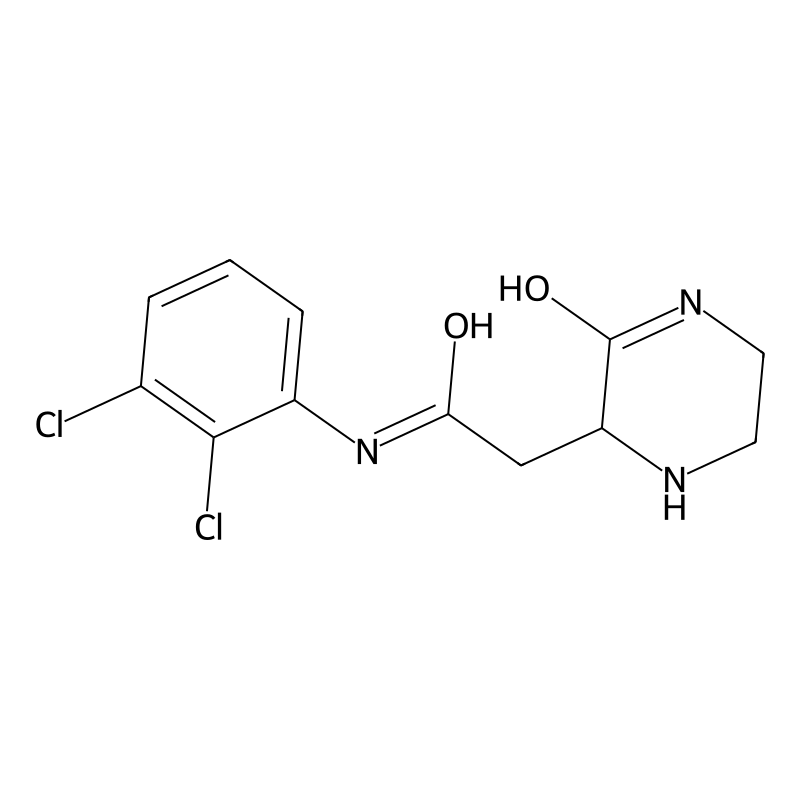

N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

While there is no published research directly investigating this particular molecule, a handful of studies have explored similar compounds containing both a dichlorophenyl group and a piperazinyl moiety. These studies have primarily focused on the potential antimicrobial activity and enzyme inhibitory properties of these related molecules.

For instance, one study [] investigated the in vitro antibacterial activity of various N-substituted phenylacetamides, including some containing a dichlorophenyl group. The results showed moderate activity against some bacterial strains, but further research is needed to determine the effectiveness and mechanism of action.

N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which integrates a dichlorophenyl group with a piperazine moiety linked to an acetamide functional group. This compound is categorized within the class of acetamides, which are known for their diverse biological activities and applications in medicinal chemistry and pharmaceuticals. The molecular formula for N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is C12H13Cl2N3O2, and it exhibits a molecular weight of approximately 302.15 g/mol.

The chemical behavior of N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can be explored through various reactions:

- Oxidation: This may lead to the formation of carboxylic acids or ketones.

- Reduction: This can yield amines or alcohols.

- Substitution Reactions: These reactions can produce various substituted acetamides depending on the reaction conditions and reagents used.

The compound's reactivity is influenced by the presence of the dichlorophenyl group, which can participate in electrophilic aromatic substitution reactions.

N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide has been investigated for its potential biological activities. Compounds in this class often exhibit:

- Antimicrobial Properties: Potential effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Analgesic Effects: The compound has been studied for its ability to alleviate pain.

The specific biological mechanisms of action typically involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways.

The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide generally involves the following steps:

- Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.

- Reaction Conditions: A condensation reaction occurs in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a base like triethylamine.

- Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity and yield.

In industrial settings, continuous flow reactors may be employed to optimize production efficiency and ensure consistent quality.

N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide has several applications across various fields:

- Medicinal Chemistry: Used as an intermediate in drug development due to its potential therapeutic properties.

- Biological Research: Investigated as a biochemical probe in enzyme assays and other biological studies.

- Agrochemicals: Explored for use in developing pesticides or herbicides due to its biological activity.

Studies on N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide's interactions focus on its binding affinity to various biological targets. These interactions can include:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with neurotransmitter receptors or other cellular receptors affecting signaling pathways.

Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide. These include:

- N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

- Exhibits similar biological properties but differs in the positioning of chlorine substituents.

- N-(4-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

- Shares the piperazine structure but has different aromatic substituents affecting its reactivity and biological activity.

Comparison with Similar CompoundsCompound Name Molecular Formula Unique Features N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide C12H13Cl2N3O2 Unique combination of dichlorophenyl and oxopiperazine groups N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide C12H13ClN3O Different chlorine positioning may affect biological activity N-(4-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide C12H13ClN3O Variation in substituent may lead to distinct pharmacological profiles

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | C12H13Cl2N3O2 | Unique combination of dichlorophenyl and oxopiperazine groups |

| N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | C12H13ClN3O | Different chlorine positioning may affect biological activity |

| N-(4-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | C12H13ClN3O | Variation in substituent may lead to distinct pharmacological profiles |

N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide stands out due to its specific structural features that may enhance its efficacy in targeted applications compared to other similar compounds. Its unique combination of functional groups contributes to distinct physicochemical properties and biological activities that are not present in simpler acetamides.